molecular formula C21H21Cl2FN2O5S B2403098 5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(3,4-dichlorobenzyl)-2-fluorobenzamide CAS No. 450384-91-5

5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(3,4-dichlorobenzyl)-2-fluorobenzamide

Cat. No. B2403098
CAS RN: 450384-91-5
M. Wt: 503.37
InChI Key: SYRYSJVRSPKQHD-UHFFFAOYSA-N
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Description

The compound contains a 1,4-dioxa-8-azaspiro[4.5]decane moiety, which is a type of spirocyclic compound . Spirocyclic compounds are a class of organic compounds that have two or more rings that share one atom .


Molecular Structure Analysis

The molecular formula of 1,4-dioxa-8-azaspiro[4.5]decane is C7H14NO2 . It contains a spirocyclic ring system with an oxygen atom at the 1 and 4 positions and a nitrogen atom at the 8 position .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For 1,4-dioxa-8-azaspiro[4.5]decane, it has a molar mass of 143.18 g/mol . It has a boiling point of 108 - 110 °C and a density of 1.117 g/cm3 .

Scientific Research Applications

Antiviral and Antimicrobial Applications

  • Antiviral Activity : Spiro compounds have been synthesized and evaluated for their antiviral activities, particularly against influenza A/H3N2 virus and human coronavirus 229E. Notable examples include certain spirothiazolidinone derivatives, which exhibited strong antiviral properties, highlighting the potential of spiro compounds in developing new antiviral drugs (Apaydın et al., 2020).

  • Antimicrobial Activity : The synthesis of spiro 4-thiazolinone derivatives and their evaluation for antimicrobial activity indicated that these compounds possess significant potential against various microbes. This suggests that spiro compounds could be effective in addressing resistant bacterial strains, contributing to the search for new antimicrobial agents (Patel & Patel, 2015).

Chemical Synthesis and Structural Analysis

  • Synthetic Methods : Research into the synthesis and structural elucidation of spiro compounds, including those incorporating azaspiro[4.5]decan structures, provides a foundation for understanding the chemical properties and potential applications of such molecules. These studies often involve novel synthetic routes or optimization of existing methods, offering insights into the versatility and adaptability of spiro compounds in various scientific applications (Koszytkowska-Stawińska et al., 2004).

  • Structural Studies : Detailed structural studies, including X-ray crystallography and NMR analysis, are crucial in the development and application of spiro compounds. Understanding the molecular structure aids in the prediction of activity, optimization of therapeutic efficacy, and exploration of new applications in fields ranging from pharmacology to materials science (Richter et al., 2022).

Safety and Hazards

According to the Material Safety Data Sheet (MSDS) for 1,4-dioxa-8-azaspiro[4.5]decane, it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2FN2O5S/c22-17-3-1-14(11-18(17)23)13-25-20(27)16-12-15(2-4-19(16)24)32(28,29)26-7-5-21(6-8-26)30-9-10-31-21/h1-4,11-12H,5-10,13H2,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRYSJVRSPKQHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)NCC4=CC(=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2FN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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